molecular formula C19H18Cl2F3N3O2 B2662681 2-(2,4-dichlorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide CAS No. 1396708-67-0

2-(2,4-dichlorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide

Cat. No.: B2662681
CAS No.: 1396708-67-0
M. Wt: 448.27
InChI Key: IVIOKUPPHJUIRX-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide is a complex organic compound that features a dichlorophenoxy group, a trifluoromethyl-substituted tetrahydroquinazoline moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of 2,4-dichlorophenol, which is then reacted with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.

    Synthesis of the Tetrahydroquinazoline Derivative: The next step involves the synthesis of the tetrahydroquinazoline derivative. This can be achieved by reacting 2-aminobenzonitrile with ethyl trifluoroacetate in the presence of a base to form the quinazoline core, followed by hydrogenation to obtain the tetrahydroquinazoline.

    Coupling Reaction: The final step involves coupling the 2-(2,4-dichlorophenoxy)acetic acid with the tetrahydroquinazoline derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and tetrahydroquinazoline moieties.

    Reduction: Reduction reactions can target the nitro groups if present or the quinazoline ring to form dihydro derivatives.

    Substitution: The dichlorophenoxy group can undergo nucleophilic aromatic substitution reactions, especially at the positions ortho to the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Products may include quinazoline N-oxides or phenoxy radicals.

    Reduction: Reduced forms of the quinazoline ring or dechlorinated phenoxy derivatives.

    Substitution: Substituted phenoxy derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, such as antimicrobial or anticancer properties. Studies can focus on its interaction with biological targets and its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, this compound can be explored for its pharmacological properties. Its structure suggests potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical functionalities present in this molecule.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the dichlorophenoxy group can facilitate interactions with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar dichlorophenoxy structure.

    Trifluoromethylquinazoline derivatives: Compounds with similar quinazoline cores that exhibit various biological activities.

    Acetamide derivatives: Compounds with acetamide linkages that are common in pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of 2-(2,4-dichlorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichlorophenoxy and trifluoromethylquinazoline moieties in a single molecule allows for diverse interactions and applications that are not possible with simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2F3N3O2/c20-11-5-6-15(13(21)9-11)29-10-17(28)25-8-7-16-26-14-4-2-1-3-12(14)18(27-16)19(22,23)24/h5-6,9H,1-4,7-8,10H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIOKUPPHJUIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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